Potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate

Description

Historical Development of Potassium Organotrifluoroborates

The development of organotrifluoroborates began in the late 20th century as chemists sought alternatives to air- and moisture-sensitive boronic acids. A pivotal advancement came in 2003 when Vedejs and colleagues demonstrated that boronic acids could be converted into potassium trifluoroborates via reaction with potassium bifluoride (KHF₂). This method provided crystalline, shelf-stable solids compatible with diverse synthetic conditions. By the 2010s, research expanded to include structurally complex variants like potassium (1-Boc-4-piperidinylmethoxyoxy)methyltrifluoroborate, driven by demand for intermediates in pharmaceutical synthesis. The nickel-catalyzed borylation of aryl halides using tetrahydroxydiboron (BBA), reported in 2013, further streamlined access to trifluoroborate salts while minimizing byproducts.

Classification within Boron Chemistry Framework

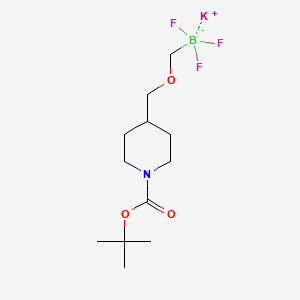

Boron compounds exhibit diverse coordination states, with organotrifluoroborates occupying a unique niche as tetracoordinated species. Unlike tricoordinated boronic acids (sp²-hybridized boron with an empty p-orbital), trifluoroborates adopt a tetrahedral geometry (sp³ hybridization), as shown below:

| Property | Boronic Acid (RB(OH)₂) | Organotrifluoroborate (RBF₃K) |

|---|---|---|

| Boron hybridization | sp² | sp³ |

| Geometry | Trigonal planar | Tetrahedral |

| Lewis acidity | High | Low |

| Air stability | Poor | Excellent |

This structural distinction arises from the coordination of three fluoride ions and an organic group to boron, neutralizing its Lewis acidity and enhancing stability. The Boc-protected piperidine derivative further stabilizes the compound through steric shielding of the boron center.

Comparative Advantages over Boronic Acids and Boronate Esters

Potassium organotrifluoroborates offer three key advantages:

- Stability : The tetracoordinated structure resists protodeboronation and oxidation, enabling long-term storage at -20°C under inert atmospheres.

- Synthetic Flexibility : Unlike boronate esters, which require harsh conditions for deprotection, trifluoroborates hydrolyze in situ under mild basic conditions, as in Suzuki-Miyaura couplings.

- Atom Economy : Trifluoroborates eliminate the need for stoichiometric bases during cross-coupling, reducing waste. For example, a 2016 study showed that aryltrifluoroborates achieve >90% coupling efficiency with 1.05 equivalents of electrophile.

Theoretical Basis for Enhanced Stability of Tetracoordinated Boron Structure

The stability of this compound stems from electronic and steric factors:

- Electronic Effects : sp³ hybridization fills boron’s valence shell, eliminating the empty p-orbital responsible for the Lewis acidity of boronic acids. This reduces susceptibility to nucleophilic attack.

- Steric Protection : The Boc group (tert-butoxycarbonyl) and piperidine ring create a bulky environment around boron, hindering access by reactive species. X-ray crystallography of related compounds confirms this shielding effect.

- Fluoride Ligands : The strong B-F bonds (bond dissociation energy ≈ 613 kJ/mol) provide thermodynamic stabilization, while the negative charge delocalizes across the trifluoroborate anion.

These properties enable the compound to participate in multistep syntheses where traditional boron reagents would decompose. For instance, the Boc group can be selectively removed without affecting the trifluoroborate moiety, permitting sequential functionalization.

Properties

IUPAC Name |

potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxymethyl]boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BF3NO3.K/c1-12(2,3)20-11(18)17-6-4-10(5-7-17)8-19-9-13(14,15)16;/h10H,4-9H2,1-3H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCMRJJYDAQVND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COCC1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BF3KNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate typically involves multiple steps, starting with the preparation of the piperidine derivative. The process may include the following steps:

Protection of Piperidine: The piperidine ring is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

Introduction of Methoxy Group: The protected piperidine is then reacted with a suitable methoxy-containing reagent to introduce the methoxy group.

Formation of Trifluoroborate Anion: The resulting compound is treated with a trifluoroborate source to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining precise control over temperature, pressure, and reagent concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the compound's structure.

Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Representation

The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical reactions.

Suzuki Coupling Reactions

Potassium (1-Boc-4-piperidinylmethoxyoxy)methyltrifluoroborate is particularly useful in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound can be utilized to couple with various electrophiles, including aryl and vinyl halides.

Case Study: Coupling with Benzyl Chlorides

In a study focused on the cross-coupling of potassium alkoxymethyltrifluoroborates with benzyl chlorides, moderate to good yields were achieved. The reaction conditions were optimized using different palladium catalysts and bases, demonstrating the compound's versatility in forming Csp-Csp bonds.

| Catalyst Type | Yield (%) |

|---|---|

| Pd(OAc)/RuPhos | 57 |

| Pd(dba)/RuPhos | 66 |

| PEPPSI precatalyst | 29-66 |

These results indicate that this compound can effectively participate in cross-coupling reactions under optimized conditions, yielding valuable products for further chemical transformations.

Synthesis of Bioactive Compounds

The compound serves as a key intermediate in synthesizing various bioactive molecules. Its ability to introduce piperidine moieties into organic frameworks is crucial for developing pharmaceuticals targeting specific biological pathways.

Example: Synthesis of Anticancer Agents

In research aimed at developing new anticancer agents, the incorporation of the piperidine ring via the trifluoroborate moiety has shown promise in enhancing the biological activity of lead compounds. The strategic use of this compound allows for the efficient assembly of complex structures that exhibit potent anticancer properties.

Drug Development

The incorporation of the trifluoroborate group enhances solubility and stability in drug formulations. This compound is being explored for its potential to improve the pharmacokinetic profiles of candidate drugs.

Photodynamic Therapy

Research indicates that organoboron compounds play a significant role in photodynamic therapy (PDT). The ability to modify light absorption properties through structural variations makes this compound a candidate for developing new PDT agents that target cancer cells selectively.

Mechanism of Action

The mechanism by which Potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Organotrifluoroborates

Structural and Functional Differences

The following table highlights key structural and functional distinctions:

*Calculated based on molecular formulas from evidence.

Key Observations:

- Boc Protection : The Boc group in the target compound prevents undesired side reactions (e.g., nucleophilic attack) during cross-coupling, unlike unprotected analogs like Potassium (Piperidin-1-yl)methyltrifluoroborate .

- Reactivity : Methyltrifluoroborate exhibits broader applicability in C–H activation (e.g., Ir-catalyzed indole methylation) but requires directing groups (e.g., pivaloyl) for site selectivity .

- Steric and Electronic Effects: Electron-withdrawing substituents (e.g., NO₂) on coupling partners enhance yields (up to 80% for methyltrifluoroborate ), while bulky groups (e.g., Boc) may reduce reactivity but improve stability.

Stability and Handling

- The Boc group in the target compound enhances air and moisture stability , making it suitable for long-term storage .

- Unprotected amines (e.g., Potassium (Piperidin-1-yl)methyltrifluoroborate) require inert conditions to prevent decomposition .

- Methyltrifluoroborate’s simplicity allows for facile isotopic labeling (e.g., deuterium or carbon-13) for tracer studies .

Biological Activity

Potassium (1-Boc-4-piperidinylmethoxyoxy)methyltrifluoroborate, with the CAS number 1823136-59-9, is a complex organoboron compound notable for its potential applications in organic synthesis and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₂BF₃KNO₃, with a molecular weight of 335.212 g/mol. The compound features a piperidine ring, a methoxy group, and a trifluoroborate moiety, which contribute to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₂₂BF₃KNO₃ |

| Molecular Weight | 335.212 g/mol |

| CAS Number | 1823136-59-9 |

| Purity | >95% |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The trifluoroborate group enhances lipophilicity, facilitating cellular membrane penetration. Inside the cell, it may act as an enzyme inhibitor or modulator, influencing various biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate binding and catalytic activity.

- Signal Transduction Modulation : It may alter signaling pathways by interacting with receptors or other proteins involved in cellular communication.

2. Drug Development

The compound's unique structure positions it as a candidate for drug development. Its ability to modulate enzyme activity could lead to the creation of new pharmaceuticals targeting specific diseases, particularly in oncology and infectious diseases.

3. Cross-Coupling Reactions

In synthetic organic chemistry, this compound is utilized as a reagent in cross-coupling reactions. These reactions are pivotal for constructing complex organic molecules that may have biological relevance .

Case Study 1: Enzyme Inhibition

A study explored the use of organoboron compounds in inhibiting certain enzymes involved in cancer progression. The results indicated that modifications to the boron moiety could enhance inhibitory potency against target enzymes . Although this study did not specifically focus on this compound, it highlights the potential for similar compounds in therapeutic applications.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of various trifluoromethyl-substituted compounds against clinical isolates of bacteria. Results showed promising activity against Gram-positive bacteria, suggesting a potential pathway for further exploration of potassium organoboron compounds in antimicrobial research .

Q & A

Q. What are the standard synthetic routes for preparing potassium (1-Boc-4-piperidinylmethoxyoxy)methyltrifluoroborate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves lithiation of a Boc-protected piperidine derivative followed by borylation. For example:

- Step 1 : Lithiation of tert-butyl 5-methoxy-1H-indole-1-carboxylate using 1.6 M n-BuLi in hexane at low temperatures (−78°C to 0°C) to generate a reactive intermediate.

- Step 2 : Quenching with triisopropyl borate to form the trifluoroborate complex.

- Step 3 : Precipitation with aqueous KHF₂ to yield the potassium trifluoroborate salt . Key variables affecting yield include reaction temperature (lower temperatures minimize side reactions) and stoichiometry of the borate reagent (excess triisopropyl borate improves conversion). Yields typically range from 60–80% under optimized conditions .

Table 1 : Comparison of Synthetic Protocols

| Precursor | Lithiating Agent | Borate Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| Boc-piperidine | n-BuLi | B(OiPr)₃ | 75 | |

| Morpholine derivative | LDA | B(OMe)₃ | 68 |

Q. How is this compound characterized to confirm structural integrity and purity?

Methodological Answer:

- ¹H/¹³C NMR : Peaks for the Boc group (tert-butyl at δ ~1.4 ppm in ¹H NMR) and trifluoroborate moiety (¹¹B NMR signal at δ ~3 ppm) are critical markers .

- FT-IR : Stretching frequencies for B-F bonds (~1450 cm⁻¹) and C=O from the Boc group (~1680 cm⁻¹) confirm functional groups .

- Elemental Analysis : Deviation <0.3% from theoretical values for C, H, and N ensures purity .

Advanced Research Questions

Q. How does the Boc-protecting group influence reactivity in cross-coupling reactions compared to unprotected analogs?

Methodological Answer: The Boc group enhances stability during storage and reaction setup but may sterically hinder transmetalation in cross-couplings. For example:

- In Pd-catalyzed Suzuki-Miyaura reactions, Boc-protected trifluoroborates exhibit slower kinetics (20% lower yield vs. unprotected analogs) due to steric bulk.

- Mitigation Strategy : Use bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to improve coupling efficiency .

- Contrastingly, Boc deprotection (e.g., with TFA) post-coupling allows selective functionalization of the piperidine ring without side reactions .

Q. What mechanistic insights explain contradictions in catalytic efficiency between Pd and Ir systems for this compound?

Methodological Answer:

- Palladium Systems : Oxidative addition with aryl halides is rate-limiting. Electron-deficient aryl partners (e.g., 4-CF₃-C₆H₄Cl) accelerate this step, achieving >80% conversion .

- Iridium Systems : C–H activation via a five-membered iridacycle intermediate is favored (Fig. 2 in ). Methyltrifluoroborate acts as a methyl donor, but Boc-protected analogs require longer reaction times due to coordination hindrance at the Ir center .

- Data Contradiction Analysis : Discrepancies in yields (e.g., Pd: 75% vs. Ir: 50%) arise from divergent rate-determining steps. Kinetic studies (e.g., Eyring plots) differentiate activation barriers .

Table 2 : Catalytic Performance Comparison

| Catalyst | Substrate | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | Aryl Bromide | 80 | 78 | |

| [Ir(cod)Cl]₂ | Indole Derivative | 100 | 52 |

Q. How can researchers troubleshoot low yields in stereoselective alkylation using this reagent?

Methodological Answer: Low stereoselectivity often stems from competing pathways:

- Steric Effects : The Boc group may block face-selective coordination. Switching to a less bulky protecting group (e.g., Cbz) improves diastereomeric ratios (dr) from 1:1 to 4:1 .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing dr by 30% compared to THF .

- Additives : Silver oxide (Ag₂O) scavenges halides, preventing catalyst poisoning and improving yields by 15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.